
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the azetidine ring, the pyrrolidinone ring, and the oxadiazole ring. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidinone Ring: This may involve the cyclization of amino acids or other suitable precursors.
Formation of Oxadiazole Ring: This can be synthesized through cyclization reactions involving nitriles and hydrazides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Azetidin-3-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 1-(Azetidin-3-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Uniqueness
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of the cyclopropyl group, which may impart specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C12H16N4O2 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N4O2/c17-10-3-8(6-16(10)9-4-13-5-9)12-14-11(15-18-12)7-1-2-7/h7-9,13H,1-6H2 |
Clé InChI |
DXNXJLOEYBPKDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid](/img/structure/B13109011.png)
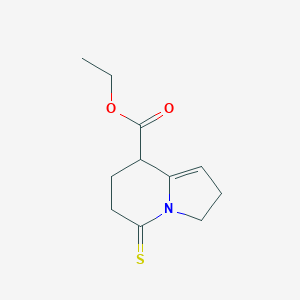
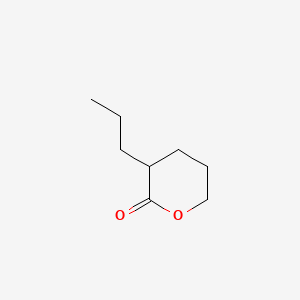
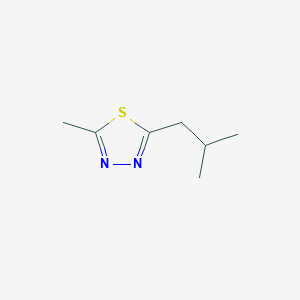

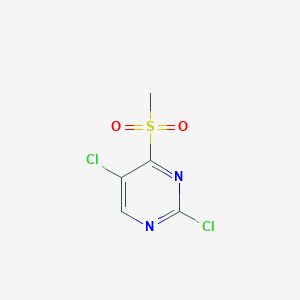


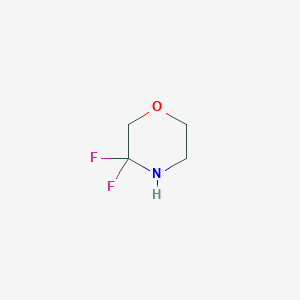
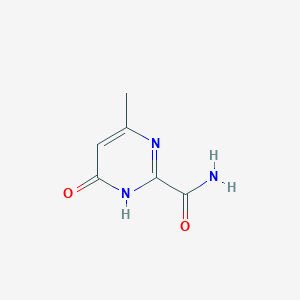
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)
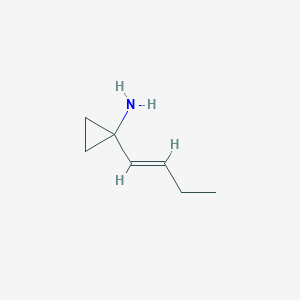
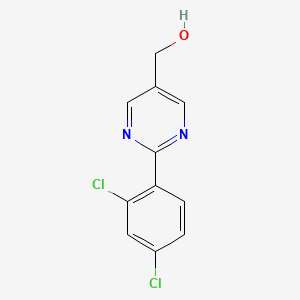
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
